Doxifluridine

Colorectal Cancer Xenograft Model Therapeutic Index

Select Doxifluridine for your research based on proven preclinical data: 82% cure rate in colorectal cancer models vs 30% for oral 5-FU, non-inferior 5-year overall survival vs S-1 in gastric cancer, and 63% response rate in human xenograft panels. Its activity inversely correlates with tumor DPD activity (r=-0.79), making it an ideal tool for studying fluoropyrimidine sensitivity. Choose a well-characterized oral prodrug with reliable oral bioavailability for your experiments.

Molecular Formula C9H11FN2O5
Molecular Weight 246.19 g/mol
CAS No. 3094-09-5
Cat. No. B1684386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxifluridine
CAS3094-09-5
Synonyms5'-deoxy-5'-fluorouridine
5'-deoxy-5-fluorouridine
5'-DFUR
5'-fluoro-5'-deoxyuridine
doxifluridine
doxyfluridine
Furtulon
Ro 21-9738
Molecular FormulaC9H11FN2O5
Molecular Weight246.19 g/mol
Structural Identifiers
SMILESCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O
InChIInChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1
InChIKeyZWAOHEXOSAUJHY-ZIYNGMLESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>36.9 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Doxifluridine (CAS 3094-09-5) Procurement: Chemical Identity and Mechanism of a 5-FU Oral Prodrug


Doxifluridine (5'-deoxy-5-fluorouridine) is an oral prodrug of the antineoplastic agent 5-fluorouracil (5-FU) belonging to the fluoropyrimidine class [1]. It was specifically designed to circumvent the rapid degradation of 5-FU by dihydropyrimidine dehydrogenase (DPD) in the gut wall, allowing for reliable oral bioavailability [1]. After absorption, doxifluridine is converted into 5-FU in the presence of pyrimidine nucleoside phosphorylase (thymidine phosphorylase), which is often expressed at higher levels in tumor tissues compared to normal tissues [1]. This prodrug strategy provides a foundation for its clinical application as an alternative to intravenous 5-FU infusion.

Why Doxifluridine Cannot Be Directly Substituted with Generic 5-FU or Other Oral Fluoropyrimidines


Therapeutic substitution within the fluoropyrimidine class is not straightforward due to critical differences in pharmacokinetics (PK), tumor selectivity, and toxicity profiles. Doxifluridine exhibits a distinct therapeutic index compared to both intravenous 5-FU and later-generation oral prodrugs like capecitabine [1]. For instance, while doxifluridine demonstrates a higher therapeutic index than 5-FU, it is less favorable than capecitabine, which achieves higher intratumoral 5-FU concentrations with reduced systemic toxicity [1][2]. Furthermore, the antitumor activity of doxifluridine is inversely correlated with DPD activity (r=-0.79), a relationship not observed with DPD-inhibitory combinations like S-1, meaning efficacy can vary significantly depending on tumor enzyme expression [3]. Therefore, selecting doxifluridine requires a nuanced understanding of these specific comparative data points, which are detailed below.

Quantitative Evidence: Doxifluridine Performance vs. 5-FU, Capecitabine, and S-1


Therapeutic Index and Efficacy in Colon Cancer Xenografts vs. Capecitabine and 5-FU

In a direct head-to-head comparison in human colon cancer xenograft models (HCT116 and CXF280), doxifluridine (5'-dFUrd) demonstrated a therapeutic index intermediate between 5-FU and capecitabine [1]. Specifically, in the HCT116 model, the therapeutic index for doxifluridine was 1.5, compared to <1.5 for 5-FU and 5.1 for capecitabine [1]. In the more sensitive CXF280 model, the therapeutic index was >20, compared to 2.0 for 5-FU and >40 for capecitabine [1].

Colorectal Cancer Xenograft Model Therapeutic Index

Clinical Efficacy and Compliance in Gastric Cancer vs. S-1 (Tegafur/Gimeracil/Oteracil)

A 2023 propensity score-matched analysis in patients with advanced gastric cancer post-gastrectomy found no statistically significant difference in oncologic outcomes between adjuvant doxifluridine and S-1 [1]. The 5-year overall survival (OS) was 77.1% for doxifluridine vs. 75.0% for S-1 (p = 0.729), and 5-year disease-free survival (DFS) was 76.6% vs. 73.9% (p = 0.748) [1]. However, the completion rate trended lower for doxifluridine (60.4% vs. 72.9%, p = 0.194) and the mean relative dose intensity was also slightly lower (76.2% vs. 84.2%, p = 0.195) [1].

Gastric Cancer Adjuvant Chemotherapy Propensity Score Matching

Oral Bioavailability and Cure Rate in Rat Colon Carcinoma vs. Oral 5-FU

In a preclinical study using a rat colon carcinoma model, the route of administration significantly impacted efficacy. When administered orally, doxifluridine (5'-dFUrd) achieved an 82% cure rate compared to only 30% for its parent drug, 5-FU (FUra) [1]. This substantial difference is a direct consequence of doxifluridine's prodrug design, which protects it from DPD-mediated degradation in the gastrointestinal tract [1].

Preclinical Model Oral Administration Pharmacokinetics

Efficacy in a Broad Panel of Human Cancer Xenografts vs. 5-FU and Tegafur/Uracil

In a comprehensive panel of 24 human cancer xenograft lines, doxifluridine (5'-dFUrd) demonstrated significant tumor growth inhibition (>50%) in 63% (15 of 24) of the models [1]. This compares favorably to 5-FU (4.2% or 1 of 24 models) and a mixture of tegafur and uracil (21% or 5 of 24 models) [1]. The study also noted that the more advanced prodrug, capecitabine, was effective in 75% (18 of 24) of the same lines [1].

Xenograft Panel Tumor Growth Inhibition Broad Spectrum Activity

Hematologic Toxicity Profile vs. Intravenous 5-FU

In a randomized clinical trial of 52 patients with colorectal cancer, doxifluridine (i.v.) was associated with a distinct toxicity profile compared to 5-FU [1]. Notably, leukopenia was observed in only 15% of doxifluridine-treated patients versus 48% of 5-FU-treated patients, indicating lower myelosuppression [1]. However, this came at the cost of higher rates of neurotoxicity (48% vs. 26%) and mucositis (43% vs. 37%) for doxifluridine [1]. A separate Phase II study of i.v. doxifluridine confirmed low myelosuppression, with 54% of patients experiencing no leukopenia [2].

Toxicology Myelosuppression Clinical Trial

Recommended Application Scenarios for Doxifluridine Based on Quantitative Evidence


Preclinical Studies Requiring Oral Fluoropyrimidine Dosing with Superior Bioavailability to 5-FU

In rodent models of colorectal or other solid tumors where oral gavage is the preferred administration route, doxifluridine provides an 82% cure rate compared to only 30% for oral 5-FU [1]. This makes it an ideal positive control or comparator arm for evaluating novel oral agents.

Adjuvant Chemotherapy Research in Gastric Cancer as an Alternative to S-1

For clinical or translational research focused on gastric cancer, doxifluridine is a viable alternative to S-1, demonstrating non-inferior 5-year overall survival (77.1% vs. 75.0%) [1]. This is particularly relevant in settings where S-1 is not available or when studying alternative treatment sequences.

Broad-Spectrum Xenograft Screening Panels

When evaluating antitumor activity across a diverse panel of human cancer xenografts, doxifluridine (63% response rate) offers a far more robust response than 5-FU (4.2%) or tegafur/uracil (21%) [1]. It can serve as a well-characterized benchmark for efficacy in such screening efforts.

Studies Investigating Tumor Enzyme-Dependent Prodrug Activation

Doxifluridine's activity is inversely correlated with tumor DPD activity (r=-0.79) [1]. This makes it a valuable tool compound for investigating the role of the pyrimidine metabolic pathway (TP/DPD ratio) in determining fluoropyrimidine sensitivity in specific tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxifluridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.